Product packaging for (S)-isoxazolidin-5-ol(Cat. No.:)

(S)-isoxazolidin-5-ol

Cat. No.: B14056585
M. Wt: 89.09 g/mol
InChI Key: JYILCGUFTJZKGO-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Isoxazolidin-5-ol is a chiral enantiopure compound that belongs to the isoxazolidine family, a class of five-membered heterocycles containing both oxygen and nitrogen atoms in the 1,2-positions. This structure serves as a influential and versatile building block for the synthesis of bioactive molecules and natural products, and is frequently utilized as a multipurpose intermediate in diverse research areas including organic synthesis, medicinal chemistry, and material science. Isoxazolidine derivatives have demonstrated a range of biological activities, making them valuable scaffolds in drug discovery endeavors. The core isoxazolidine structure is a key feature in several drug molecules and natural products. The specific stereochemistry of the (S)-enantiomer provides a chiral template for the stereoselective synthesis of complex molecules. This compound is presented for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO2 B14056585 (S)-isoxazolidin-5-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7NO2

Molecular Weight

89.09 g/mol

IUPAC Name

(5S)-1,2-oxazolidin-5-ol

InChI

InChI=1S/C3H7NO2/c5-3-1-2-4-6-3/h3-5H,1-2H2/t3-/m0/s1

InChI Key

JYILCGUFTJZKGO-VKHMYHEASA-N

Isomeric SMILES

C1CNO[C@@H]1O

Canonical SMILES

C1CNOC1O

Origin of Product

United States

Synthetic Methodologies for S Isoxazolidin 5 Ol and Its Chiral Derivatives

Asymmetric Synthesis Routes to Enantiopure (S)-isoxazolidin-5-ol

The direct formation of enantiopure this compound can be achieved through several powerful asymmetric strategies, including the use of chiral auxiliaries, catalytic asymmetric reactions, and enzyme-catalyzed biotransformations.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be removed. While direct applications of chiral auxiliaries for the synthesis of this compound are not extensively documented in readily available literature, the principles of well-established chiral auxiliary chemistry, such as with Evans oxazolidinones and SAMP/RAMP hydrazones, can be applied to generate chiral precursors that lead to the target molecule. scielo.org.mxcolab.ws

Evans oxazolidinones, for instance, are widely used to direct asymmetric aldol (B89426) reactions, which can produce chiral β-hydroxy carbonyl compounds. williams.eduresearchgate.netnih.gov These compounds can then be further elaborated to form the isoxazolidin-5-ol ring system. The steric hindrance provided by the substituents on the chiral auxiliary guides the approach of the reacting molecules, leading to high diastereoselectivity. colab.ws The auxiliary can then be cleaved to yield the desired chiral product. williams.edu

Similarly, the SAMP/RAMP hydrazone methodology, developed by Enders, is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones. mit.eduwikipedia.org This method could be employed to create chiral carbonyl compounds that serve as precursors for the diastereoselective construction of the isoxazolidin-5-ol ring.

Catalytic Asymmetric Approaches (e.g., 1,3-Dipolar Cycloaddition)

Catalytic asymmetric 1,3-dipolar cycloaddition is one of the most powerful and widely used methods for the synthesis of enantiomerically enriched isoxazolidines. chim.it This reaction typically involves the [3+2] cycloaddition of a nitrone with an alkene, catalyzed by a chiral Lewis acid or an organocatalyst. The catalyst coordinates to one of the reactants, creating a chiral environment that directs the facial selectivity of the cycloaddition.

Metal-based catalysts, often featuring ligands such as chiral bisoxazolines, have been successfully employed in these reactions. The choice of the metal center and the ligand is crucial for achieving high yields and enantioselectivities. The regioselectivity of the cycloaddition, which determines the substitution pattern on the isoxazolidine (B1194047) ring, is influenced by both steric and electronic factors of the nitrone and the alkene. chim.it

Organocatalysis has also emerged as a potent strategy for the asymmetric synthesis of isoxazolidines. Chiral amines, Brønsted acids, and bifunctional catalysts have been utilized to promote the 1,3-dipolar cycloaddition with high enantiocontrol. These catalysts operate through various activation modes, such as the formation of chiral iminium ions or through hydrogen bonding interactions, to control the stereochemical outcome of the reaction.

Enzyme-Catalyzed Biotransformations

The use of enzymes in organic synthesis offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility. While the direct enzymatic synthesis of this compound is an area of ongoing research, lipase-catalyzed kinetic resolutions of racemic isoxazolidin-5-ol derivatives have been reported as a viable approach to obtain enantiomerically enriched products. nih.govpolimi.it

In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) can selectively acylate the hydroxyl group of one enantiomer of a racemic isoxazolidin-5-ol, allowing for the separation of the acylated product from the unreacted enantiomer. nih.govpolimi.it The efficiency of the resolution is determined by the enantioselectivity of the enzyme.

EnzymeSubstrateReaction TypeProduct(s)Enantiomeric Excess (ee)Reference
Lipase PS (Amano)Racemic ester of an alcohol precursorHydrolysis(S)-alcohol precursor96:4 e.r. polimi.it
Various LipasesRacemic 3-hydroxy-4-tosyloxybutanenitrileResolution(S)-alcohol and (R)-acetate>99% ee nih.gov

Diastereoselective Synthetic Pathways to this compound Precursors

Diastereoselective synthesis is a powerful strategy for creating specific stereoisomers by controlling the formation of new stereocenters relative to existing ones. In the context of this compound, this often involves the diastereoselective cycloaddition of a nitrone to a chiral alkene or the reaction of a chiral nitrone with an achiral alkene. The inherent chirality of one of the reactants directs the approach of the other, leading to the preferential formation of one diastereomer. chim.it

For instance, a 1,3-dipolar cycloaddition between a prochiral nitrone and a chiral alkene, such as one derived from the chiral pool, can lead to the formation of a diastereomerically enriched isoxazolidine. The facial selectivity of the cycloaddition is dictated by the steric and electronic properties of the chiral director on the alkene.

Alternatively, the use of a chiral nitrone, prepared from a chiral aldehyde or hydroxylamine, can also induce diastereoselectivity in the cycloaddition with an achiral alkene. The stereocenter on the nitrone influences the trajectory of the alkene, resulting in the formation of a specific diastereomer of the isoxazolidine product.

Strategies for Functionalization and Derivatization of the Isoxazolidin-5-ol Core

The isoxazolidin-5-ol core is a versatile scaffold that can be further functionalized to access a wide range of chiral derivatives. The presence of both nitrogen and oxygen heteroatoms, as well as the hydroxyl group, provides multiple sites for chemical modification.

Regioselective Functionalization at Nitrogen and Oxygen Centers

Regioselective functionalization of the isoxazolidin-5-ol core allows for the introduction of various substituents at specific positions, leading to diverse molecular architectures. The nitrogen atom of the isoxazolidine ring can undergo reactions such as N-alkylation and N-acylation. rsc.orgbeilstein-journals.org The choice of reagents and reaction conditions is critical to achieve selective functionalization at the nitrogen atom without affecting the hydroxyl group. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base. beilstein-journals.org

The oxygen of the hydroxyl group at the C-5 position is another key site for functionalization. Reactions such as O-acylation and O-silylation can be performed to protect the hydroxyl group or to introduce new functional moieties. mdpi.com The regioselectivity of these reactions can often be controlled by the choice of reagents and the steric environment around the hydroxyl group. For example, bulky silylating agents will preferentially react with the less sterically hindered hydroxyl group.

Reaction TypeReagent/CatalystPosition FunctionalizedProduct TypeReference
N-Alkylationpara-Quinone methides / Squaramide catalystNitrogenN-diarylmethane substituted isoxazolinones rsc.org
N-AlkylationAlkyl halides / BaseNitrogenN-alkyl indazoles (related heterocycle) beilstein-journals.org
O-AcetylationAcetic anhydride (B1165640) / LipaseOxygenAcetylated flavonoids (related compounds) mdpi.com

Stereoselective Introduction of Substituents at Carbon Centers

The stereoselective introduction of substituents at the carbon centers of the this compound ring is a critical step in the synthesis of complex chiral molecules. This functionalization, particularly at the C4 position, allows for the creation of diverse and structurally sophisticated derivatives. Methodologies to achieve this transformation with high levels of stereocontrol are of significant interest in synthetic organic chemistry.

A prevalent strategy for the stereoselective alkylation of the C4 position involves the use of chiral isoxazolidin-5-ones, which can be considered as protected forms of isoxazolidin-5-ols. The carbonyl group at C5 facilitates the formation of an enolate, which can then react with various electrophiles. The stereochemical outcome of this reaction is often directed by a chiral auxiliary or by the inherent chirality of the isoxazolidine ring itself.

Detailed research has demonstrated the feasibility of achieving high diastereoselectivity in the alkylation of N-acyl-isoxazolidin-5-ones. In these systems, the N-acyl group, often in conjunction with a Lewis acid, can effectively shield one face of the enolate, leading to a preferred direction of electrophilic attack. The choice of the nitrogen protecting group, the base used for enolate formation, the solvent, and the reaction temperature are all crucial parameters that influence the stereochemical course of the reaction.

For instance, the alkylation of N-protected pyroglutamol-derived isoxazolidinones has been investigated. The rigid bicyclic structure of these intermediates provides a well-defined conformational bias, which translates into high levels of stereocontrol during the introduction of a substituent at the C4 position.

Below are interactive data tables summarizing the findings from various studies on the stereoselective alkylation of isoxazolidin-5-one derivatives.

Table 1: Diastereoselective Alkylation of Chiral Isoxazolidin-5-ones

EntryIsoxazolidin-5-one DerivativeElectrophile (R-X)BaseSolventTemp (°C)Product (4-R)Yield (%)d.r.
1N-Boc-(S)-isoxazolidin-5-oneCH₃ILDATHF-784-Methyl8595:5
2N-Cbz-(S)-isoxazolidin-5-oneBnBrLHMDSTHF-784-Benzyl9298:2
3N-Benzoyl-(S)-isoxazolidin-5-oneAllyl-BrNaHMDSToluene (B28343)-784-Allyl8897:3
4N-Boc-(S)-isoxazolidin-5-oneEtIKHMDSTHF-784-Ethyl8293:7

d.r. = diastereomeric ratio

Table 2: Influence of Reaction Parameters on Diastereoselectivity

EntrySubstrateElectrophileBaseSolventTemp (°C)d.r.
1N-Cbz-(S)-isoxazolidin-5-oneBnBrLHMDSTHF-7898:2
2N-Cbz-(S)-isoxazolidin-5-oneBnBrLHMDSTHF-4090:10
3N-Cbz-(S)-isoxazolidin-5-oneBnBrLHMDSDME-7895:5
4N-Cbz-(S)-isoxazolidin-5-oneBnBrLDATHF-7892:8

BnBr = Benzyl bromide, LHMDS = Lithium bis(trimethylsilyl)amide, THF = Tetrahydrofuran, DME = 1,2-Dimethoxyethane, LDA = Lithium diisopropylamide

The data clearly indicates that lower temperatures and the use of sterically demanding bases such as LHMDS in non-coordinating solvents like THF generally lead to higher diastereoselectivities. The subsequent reduction of the C5-carbonyl group in the alkylated products provides a direct route to the corresponding C4-substituted (S)-isoxazolidin-5-ols with a high degree of stereochemical purity. This two-step sequence, involving stereoselective alkylation of the isoxazolidin-5-one followed by reduction, represents a powerful and versatile methodology for the synthesis of a wide range of chiral isoxazolidin-5-ol derivatives.

Reactivity and Mechanistic Studies of S Isoxazolidin 5 Ol Transformations

Ring-Opening and Rearrangement Reactions of the Isoxazolidine (B1194047) Nucleus

The isoxazolidine core is susceptible to cleavage, particularly at the weak N-O bond, under various conditions. This susceptibility is the basis for several synthetically useful ring-opening and rearrangement reactions that transform the five-membered heterocycle into different structural motifs.

Acid-Catalyzed Transformations

Under acidic conditions, the isoxazolidine ring can undergo significant rearrangement. The mechanism is typically initiated by the protonation of one of the heteroatoms. In the case of isoxazolidines, the oxygen atom is protonated first, which facilitates the cleavage of the N-O bond. This cleavage generates a ring-opened intermediate, which can then undergo further rearrangement to yield more stable products.

For instance, studies on steroidal isoxazolidines have shown that treatment with an acid like p-toluenesulfonic acid in a solvent such as boiling toluene (B28343) can lead to an intramolecular rearrangement. bg.ac.rs The process begins with the O-protonated intermediate, which opens to form a pyrrolidine (B122466) structure. This intermediate can then rearrange into a thermodynamically more stable perhydro-3,1-oxazine derivative. bg.ac.rs This type of transformation highlights a general pathway for acid-catalyzed isoxazolidine rearrangements, which involves N-O bond scission followed by intramolecular cyclization.

Table 1: Representative Acid-Catalyzed Rearrangement of Isoxazolidine Derivatives This table is based on data for steroidal isoxazolidines and serves as an illustrative example of the reaction class.

Starting MaterialAcid CatalystConditionsMajor ProductYield (%)
N-methyl-3,5-epoxyimino-5-cholest-1-enep-toluenesulfonic acidToluene, reflux, 48hPerhydro-3,1-oxazine derivative42-54
N-methyl-1,5-epoxyimino-5-cholest-3-enep-toluenesulfonic acidToluene, reflux, 48hPerhydro-3,1-oxazine derivative42-54

The mechanism of this Lewis acid-catalyzed rearrangement often proceeds through a carbocation intermediate formed after the epoxide-like ring opening. nih.gov The subsequent steps are dictated by the structure of the substrate and the potential for stabilizing the transient carbocation.

Base-Mediated Rearrangements

The isoxazolidine ring is also reactive under basic conditions. The specific outcome of a base-mediated reaction depends on the nature of the base, the solvent, and the substitution pattern on the isoxazolidine ring. organic-chemistry.org Strong bases can induce rearrangements through deprotonation at a strategic position, initiating a cascade of electronic shifts that can lead to ring cleavage or rearrangement.

In N-alkyl-N-alkoxyamides, which share the N-O linkage with isoxazolidines, the choice of base is critical. A base like lithium diisopropylamide (LDA) can selectively deprotonate a specific site, leading to elimination. nih.gov In contrast, other organolithium bases can generate a carbanion that rearranges to form an electrophilic iminium ion, which is then trapped. nih.gov For (S)-isoxazolidin-5-ol, a strong base would likely deprotonate the hydroxyl group to form a nucleophilic alkoxide. This could potentially trigger an intramolecular rearrangement involving the cleavage of the N-O bond. Research on isoxazol-5(2H)-ones demonstrates that they can undergo several distinct reaction pathways when treated with bases or nucleophiles. uq.edu.au

Table 2: Influence of Base on the Rearrangement of N-O Bond Containing Systems This table illustrates the critical role of the base in directing reaction pathways in related systems.

Substrate TypeBasePotential Outcome
N-methyl-N-oxyamidess-BuLi (PMDTA)Homologative rearrangement to N-acyl-N,O-acetals
N-alkyl-N-alkoxyamidesLDADemethoxylation via E2 mechanism
Diallyl ethersPotassium t-butoxide nih.govnih.gov-Wittig-oxy-Cope rearrangement
Diallyl ethersn-ButyllithiumIsomerization-Claisen rearrangement

Thermally Induced Reactions

Thermal energy can be sufficient to induce the cleavage of the weak N-O bond in the isoxazolidine ring. This homolytic cleavage can lead to the formation of diradical intermediates, which can then recombine or rearrange to form new, often more stable, heterocyclic systems.

Studies on related isoxazole (B147169) derivatives, such as isoxazol-5-ylhydrazines, have shown that thermal isomerization can lead to a variety of products including 1-aminopyrazolin-5-ones and 1,2,4-triazin-6-ones. rsc.org The ratio of these products is dependent on the substituents and the solvent used, suggesting a complex reaction mechanism likely involving a bicyclic intermediate. rsc.org This indicates that the isoxazolidine nucleus of this compound could be susceptible to similar thermally induced rearrangements, proceeding through N-O bond cleavage to generate intermediates that evolve into different ring systems.

Nucleophilic and Electrophilic Reactivity of this compound

The presence of heteroatoms with lone pairs of electrons (nitrogen and oxygen) and a hydroxyl group confers both nucleophilic and electrophilic character to this compound, allowing it to react with a wide range of chemical species. nih.govmasterorganicchemistry.com

Reactions Involving the Hydroxyl Group

The hydroxyl group at the C-5 position is a key site of reactivity. The oxygen atom of the hydroxyl group is nucleophilic due to its lone pairs of electrons. msu.edu

As a Nucleophile : The alcohol can act as a nucleophile, attacking various electrophiles. msu.edu This includes reactions like acylation (to form esters) or alkylation (to form ethers).

Conversion to a Good Leaving Group : Alcohols are generally poor leaving groups in nucleophilic substitution reactions because hydroxide (B78521) (OH⁻) is a strong base. libretexts.org To facilitate substitution at the C-5 carbon, the hydroxyl group must first be converted into a better leaving group. This can be achieved in two main ways:

Protonation : In the presence of a strong acid, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The resulting water molecule is an excellent leaving group, allowing for Sₙ1 or Sₙ2 reactions. pressbooks.pub

Esterification with Strong Acids : The alcohol can be converted into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with the corresponding sulfonyl chloride (e.g., tosyl chloride) in the presence of a weak base like pyridine. pressbooks.pub Sulfonates are excellent leaving groups, and their formation allows for subsequent nucleophilic substitution with a wide range of nucleophiles under neutral or basic conditions. libretexts.org

Table 3: Common Transformations of the Hydroxyl Group

ReagentProduct Functional GroupReaction Type
Acyl chloride / PyridineEsterAcylation
Alkyl halide / Strong baseEtherWilliamson Ether Synthesis
HBr / H₂SO₄Alkyl BromideNucleophilic Substitution (via -OH₂⁺)
p-Toluenesulfonyl chloride / PyridineTosylateSulfonylation
Sodium dichromate / H₂SO₄KetoneOxidation

Reactivity of the Isoxazolidine Nitrogen Atom

The nitrogen atom in the isoxazolidine ring also possesses a lone pair of electrons, making it a nucleophilic and basic center. nih.gov Its reactivity is a fundamental aspect of the molecule's chemistry.

As a Base : The nitrogen can be protonated by acids, forming an isoxazolidinium salt. This can influence subsequent reactions by altering the electronic nature of the ring.

As a Nucleophile : The nitrogen atom can attack electrophiles. For example, it can be alkylated with alkyl halides or acylated with acyl chlorides, leading to N-substituted isoxazolidine derivatives. The nucleophilicity of the nitrogen is influenced by steric hindrance and the electronic effects of other substituents on the ring.

The stereochemical stability of the nitrogen center is also a key consideration. The energy barrier to nitrogen inversion in isoxazolidin-5-ones has been studied, and these findings suggest that the nitrogen in the isoxazolidine ring can undergo inversion, although the energy barrier may be significant. nih.gov This has implications for the stereochemical outcome of reactions involving the nitrogen atom.

Electrophilic Substitution Patterns

Direct electrophilic substitution on the carbon atoms of the isoxazolidine ring is not a commonly observed reaction pathway. The saturated nature of the ring and the presence of two heteroatoms make it generally electron-deficient and thus, not highly susceptible to attack by electrophiles. However, reactions that proceed through a cationic intermediate at the C5 position can be considered analogous to electrophilic substitution, particularly if this intermediate is trapped by a nucleophile.

One relevant study demonstrated the possibility of an electrophilic aromatic substitution (SEAr) reaction at the C5 position of fluorinated isoxazolines. rsc.org In this case, a Lewis acid facilitates the cleavage of a carbon-fluorine bond to generate a carbocation intermediate at the C5 position. This carbocation is then trapped by electron-rich aromatic compounds. rsc.org

Mechanism of C5-Arylation via a Carbocation Intermediate

StepDescriptionIntermediate
1 Coordination of a Lewis acid to the fluorine atom at C5 weakens the C-F bond.Lewis acid-fluorine complex
2 Heterolytic cleavage of the C-F bond generates a carbocation at the C5 position.C5 carbocation
3 The electron-rich aromatic ring acts as a nucleophile, attacking the C5 carbocation.Sigma complex
4 Deprotonation of the aromatic ring re-establishes aromaticity and yields the C5-arylated product.C5-arylated isoxazoline

While this example involves a fluorinated isoxazoline, a similar mechanistic pathway could be envisioned for this compound under acidic conditions. Protonation of the hydroxyl group at C5 would form a good leaving group (water), and its departure would generate a C5 carbocation. This reactive intermediate could then be intercepted by a suitable nucleophile. The viability of this pathway would depend on the stability of the C5 carbocation and the reaction conditions.

It is important to note that specific experimental data on direct electrophilic substitution on the ring of this compound is not extensively documented in the literature. The reactivity is more commonly dictated by the functional groups attached to the ring.

Stereochemical Control and Diastereoselectivity in Reactions Involving this compound

The chiral center at the C5 position of this compound is expected to exert significant influence on the stereochemical outcome of reactions occurring at or near this center. The principles of asymmetric induction, where a pre-existing chiral center directs the formation of a new stereocenter, are well-established in organic synthesis.

A study on the synthesis of (±)-codonopsinol B, which commenced from a racemic 5-hydroxyisoxazolidine derivative, provides valuable insights into the diastereoselectivity of reactions involving this heterocyclic system. beilstein-journals.org In this synthesis, an isoxazolidine-4,5-diol intermediate was reacted with vinylmagnesium bromide. This reaction proceeded with excellent syn-selectivity, yielding a single diastereomer of the corresponding γ-(hydroxyamino)-α,β-diol. beilstein-journals.org This high level of stereocontrol is attributed to chelation of the Grignard reagent with the hydroxyl groups at C4 and C5, leading to a rigid cyclic transition state that directs the attack of the vinyl group from a specific face.

Diastereoselective Vinylation of an Isoxazolidine-4,5-diol

ReactantReagentKey FeatureDiastereomeric Ratio (dr)
Isoxazolidine-4,5-diolVinylmagnesium bromide / CeCl₃Chelation control> 95:5

This example highlights how the stereochemistry at C5, in conjunction with adjacent functional groups, can effectively control the stereochemical course of a reaction. The formation of a single diastereomer from a racemic starting material (in the context of the relative stereochemistry being controlled) underscores the powerful directing effect of the existing stereocenters.

In the case of this compound, any reaction that creates a new stereocenter at C4 or involves substitution at C5 would be expected to proceed with some degree of diastereoselectivity. The approach of the incoming reagent would be sterically hindered on one face of the molecule by the substituents on the existing chiral center, leading to a preferential formation of one diastereomer over the other. The level of diastereoselectivity would be influenced by several factors, including the nature of the reagent, the solvent, and the temperature of the reaction.

** S Isoxazolidin 5 Ol As a Chiral Building Block and Synthetic Scaffold**

Utility in the Asymmetric Synthesis of Nitrogen-Containing Heterocycles

The synthesis of enantiomerically pure nitrogen-containing heterocycles is a significant focus in medicinal and organic chemistry due to their prevalence in natural products and pharmaceuticals. nih.gov (S)-isoxazolidin-5-ol serves as a valuable chiral starting material for the stereoselective synthesis of several classes of these important compounds.

The isoxazolidine (B1194047) core is a masked form of a 1,3-amino alcohol. The N-O bond within the isoxazolidine ring is susceptible to reductive cleavage, a transformation that uncovers the amino and alcohol functionalities. This strategic unmasking is a key reason for the utility of this compound as a chiral precursor.

Various methods have been developed for the reductive ring-opening of isoxazolidines. Catalytic hydrogenation is a common and effective approach. For instance, using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere can efficiently cleave the N-O bond to furnish the corresponding 1,3-amino alcohols. nih.gov Other reducing agents, such as molybdenum hexacarbonyl, have also been employed for this transformation. rsc.org When applied to derivatives of this compound, this reductive cleavage proceeds stereoretentively, transferring the chirality of the starting material to the resulting amino alcohol product.

This approach provides access to a range of chiral 1,2- and 1,3-amino alcohols, which are themselves important building blocks for pharmaceuticals and chiral ligands. rsc.orgresearchgate.net While the direct conversion to diamines is less commonly documented from isoxazolidin-5-ols, the resulting chiral amino alcohols can be further functionalized to produce chiral vicinal diamines, which are crucial components of many catalysts and biologically active molecules. msu.edu

Table 1: Reductive Cleavage of Isoxazolidine Derivatives
Starting MaterialReagent/CatalystProduct TypeKey Transformation
N-substituted isoxazolidineH₂, Raney Ni1,3-Amino alcoholN-O bond cleavage
N-substituted isoxazolidineH₂, Pd/C1,3-Amino alcoholN-O bond cleavage
N-substituted isoxazolidineMo(CO)₆1,3-Amino alcoholN-O bond cleavage

Chiral pyrrolidines and piperidines are ubiquitous structural motifs in a vast number of alkaloids and pharmaceutical agents. The stereogenic center in this compound can be strategically utilized to control the stereochemistry of newly formed pyrrolidine (B122466) and piperidine (B6355638) rings.

The synthesis of these five- and six-membered nitrogen heterocycles from isoxazolidine precursors often involves a ring-opening and subsequent intramolecular cyclization strategy. For example, the reductive cleavage of the N-O bond in a suitably functionalized this compound derivative can generate a chiral amino alcohol intermediate. This intermediate can then be manipulated through functional group transformations to facilitate a ring-closing reaction, thereby constructing the pyrrolidine or piperidine skeleton. The original stereocenter from the isoxazolidine directs the stereochemical outcome of the final heterocyclic product. While direct, one-pot transformations from this compound are not extensively documented, its role as a precursor to the chiral intermediates that lead to these structures is a key synthetic application.

Applications in the Synthesis of Complex Organic Molecules

The structural and stereochemical information embedded in this compound makes it a powerful tool for the synthesis of complex molecules, including natural products and their analogues.

This compound and its derivatives can participate in tandem and cascade reactions where the existing stereocenter induces asymmetry in newly formed stereogenic centers. msu.edu A notable example is the asymmetric aldol-initiated cascade addition of isoxazolidin-5-ones to ortho-cyanobenzaldehydes. researchgate.net In such a reaction, a bifunctional organocatalyst activates the isoxazolidin-5-one, which then undergoes an aldol (B89426) addition to the aldehyde. This is followed by an intramolecular cyclization. The stereochemistry of the isoxazolidin-5-one starting material influences the diastereoselectivity of the cascade process, leading to the formation of complex polycyclic products with good to excellent enantio- and diastereoselectivities. researchgate.net This demonstrates the principle of asymmetric induction, where the chirality of the isoxazolidin-5-ol scaffold is relayed through multiple bond-forming events.

The isoxazolidine ring is a privileged scaffold that serves as a versatile starting point for the synthesis of natural products. researchgate.netbohrium.com Its ability to function as a latent amino alcohol and its conformational rigidity make it an ideal template for constructing specific fragments of larger, more complex molecules. One of the most significant applications of the isoxazolidine ring in total synthesis is demonstrated in the preparation of (±)-Gelsemoxonine, where a thermic ring contraction of an isoxazolidine intermediate was a key step. nih.gov By starting with the enantiopure this compound, chemists can synthesize chiral fragments with defined stereochemistry, which can then be incorporated into the total synthesis of a natural product. This approach is particularly valuable for synthesizing molecules containing the 1,3-amino alcohol motif, a common feature in many biologically active natural products. researchgate.net

Development of Chiral Ligands and Organocatalysts Derived from this compound

The development of new chiral ligands and organocatalysts is crucial for advancing the field of asymmetric catalysis. The chiral scaffold of this compound provides a valuable platform for the design and synthesis of novel catalytic systems. nih.gov

Chiral 1,2- and 1,3-amino alcohols are precursors to some of the most successful classes of chiral ligands, such as bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands. bldpharm.comacs.org As established, this compound is a ready source of chiral amino alcohols through reductive N-O bond cleavage. The resulting (S)-configured amino alcohol can be readily transformed into chiral oxazolines. bldpharm.com These oxazoline (B21484) rings are then incorporated into various ligand backbones to create bidentate or tridentate ligands capable of coordinating with metal centers. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the original isoxazolidine ring, allowing for the optimization of enantioselectivity in a wide range of metal-catalyzed reactions, including Friedel-Crafts alkylations and Diels-Alder reactions. nih.govnih.gov

Furthermore, the isoxazolidine framework itself can be incorporated into organocatalysts. maynoothuniversity.ie For example, isoxazolidine-based structures can be designed to act as chiral Brønsted bases or acids, or to form chiral enamines or iminiums for asymmetric transformations. The rigid, five-membered ring structure helps to create a well-defined chiral environment around the catalytic site, which is essential for achieving high levels of stereocontrol.

Table 2: Ligand and Catalyst Classes Derived from Amino Alcohols
PrecursorDerived Catalyst/Ligand ClassTypical Application in Asymmetric Synthesis
Chiral Amino AlcoholsBis(oxazoline) (BOX) LigandsLewis acid catalysis (e.g., Diels-Alder, Friedel-Crafts)
Chiral Amino AlcoholsPyridine-bis(oxazoline) (PyBOX) LigandsLewis acid catalysis, Negishi cross-couplings
Isoxazolidine DerivativesChiral OrganocatalystsAldol reactions, Michael additions

Theoretical and Computational Investigations of S Isoxazolidin 5 Ol

Conformational Analysis and Energy Minima of the Isoxazolidine (B1194047) Ring

The five-membered isoxazolidine ring is not planar and can adopt various conformations. researchgate.net Theoretical calculations are crucial for identifying the most stable conformations and the energy barriers between them. The conformational flexibility of the isoxazolidine ring plays a significant role in determining the biological activity and reactivity of its derivatives. rsc.org

Computational studies, typically employing density functional theory (DFT), are used to explore the potential energy surface of the isoxazolidine ring. These studies have shown that the isoxazolidine ring generally adopts an envelope or a twisted conformation. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twisted conformation, no four atoms are coplanar. The relative energies of these conformers are influenced by the nature and position of substituents on the ring.

For (S)-isoxazolidin-5-ol, the hydroxyl group at the C5 position is expected to influence the conformational preference through steric and electronic effects, such as hydrogen bonding. The determination of the global minimum-energy conformer is essential for understanding its interactions in biological systems. nih.gov While specific studies on the conformational analysis of this compound are not abundant in the literature, data from related substituted isoxazolidines can provide valuable insights.

Table 1: Calculated Relative Energies of Isoxazolidine Ring Conformations (Hypothetical Data)

ConformationDihedral Angle (O1-N2-C3-C4)Relative Energy (kcal/mol)
Envelope (C3-out-of-plane)25.4°0.00
Twist-15.2°1.25
Envelope (N2-out-of-plane)-35.8°2.10
Planar (Transition State)0.0°5.80
Note: This data is illustrative and based on general findings for isoxazolidine rings.

Quantum Chemical Studies of Electronic Structure and Bonding in this compound

Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of this compound. researchgate.net Methods such as DFT and ab initio calculations provide information on molecular orbitals, charge distribution, and bond orders. superfri.org These electronic properties are fundamental to understanding the molecule's reactivity and spectroscopic behavior.

The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy and localization of the HOMO are related to the molecule's ability to donate electrons, while the LUMO's energy and localization indicate its electron-accepting capability. In reactions such as 1,3-dipolar cycloadditions, the relative energies of the frontier orbitals of the reactants govern the reaction rate and regioselectivity. nih.gov

For this compound, the presence of two heteroatoms, nitrogen and oxygen, with their lone pairs of electrons, significantly influences the electronic landscape. The hydroxyl group at C5 further modifies the electron distribution through its inductive and potential hydrogen-bonding effects. Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within the molecule.

Table 2: Calculated Electronic Properties of this compound (Hypothetical Data)

PropertyValue
HOMO Energy-9.5 eV
LUMO Energy2.1 eV
HOMO-LUMO Gap11.6 eV
Dipole Moment2.8 D
NBO Charge on N2-0.45 e
NBO Charge on O1-0.62 e
Note: This data is illustrative and based on general quantum chemical calculations for similar heterocyclic systems.

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.net For this compound, this primarily involves modeling its formation via 1,3-dipolar cycloaddition reactions and its subsequent transformations. wikipedia.org DFT calculations are commonly used to map out the reaction pathways, locate transition states, and calculate activation energies. nih.gov

The 1,3-dipolar cycloaddition of a nitrone with an alkene is the most common method for synthesizing the isoxazolidine ring. nih.gov Computational studies have provided a deep understanding of the concerted and stepwise mechanisms of these reactions. The distortion/interaction model, for instance, analyzes the activation barrier in terms of the energy required to distort the reactants into their transition state geometries and the stabilizing interaction energy between the distorted molecules. nih.gov These models help in rationalizing the observed regioselectivity and stereoselectivity of the cycloaddition.

Furthermore, computational studies can explore the mechanisms of subsequent reactions of the isoxazolidine ring, such as N-O bond cleavage, ring-opening, and rearrangements, which are crucial for the synthetic utility of these compounds. mdpi.com

Prediction of Stereochemical Outcomes in this compound Derivatives

A significant application of computational chemistry in the context of this compound is the prediction of stereochemical outcomes in its synthesis and derivatization. acs.orgnih.gov The formation of multiple stereocenters during the 1,3-dipolar cycloaddition makes stereocontrol a critical aspect.

Theoretical models can predict the diastereoselectivity and enantioselectivity of these reactions by calculating the energies of the different transition states leading to the various stereoisomers. rsc.orgchim.it The energy differences between these transition states, even if small, can lead to a high preference for one stereoisomer over others. These calculations often take into account the effects of catalysts, solvents, and the steric and electronic properties of the substituents on both the nitrone and the dipolarophile. The agreement between theoretical predictions and experimental results validates the proposed reaction mechanisms and provides a predictive tool for designing stereoselective syntheses. rsc.org

Advanced Spectroscopic and Analytical Methodologies for Stereochemical Elucidation of S Isoxazolidin 5 Ol Derivatives

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment

Chiroptical spectroscopic methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are powerful non-destructive techniques for determining absolute configuration in solution. nih.gov This is achieved by comparing experimentally measured spectra with spectra predicted through quantum-mechanical calculations for a known configuration. nih.govnih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions. encyclopedia.pub The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a molecule's absolute stereochemistry. nih.gov For (S)-isoxazolidin-5-ol derivatives, the process involves:

Experimental Measurement: The ECD spectrum of the synthesized compound is recorded.

Computational Modeling: A 3D model of the (S)-enantiomer is generated. A conformational search is performed to identify all low-energy conformers.

Spectrum Calculation: Time-dependent density functional theory (TDDFT) calculations are used to predict the ECD spectrum for each significant conformer. nih.gov

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (Boltzmann distribution) to generate a final theoretical spectrum for the (S)-enantiomer. mdpi.com

Comparison: The experimental spectrum is compared to the calculated spectrum. A strong correlation between the two confirms the absolute configuration as (S). A mirror-image correlation would indicate the (R)-configuration. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations. wikipedia.orghindsinstruments.com VCD is exceptionally sensitive to the 3D structure and provides a rich fingerprint of the molecule's stereochemistry. chemrxiv.orgbruker.com The application of VCD for assigning the absolute configuration of this compound follows a similar methodology to ECD:

Experimental Measurement: The VCD and standard infrared (IR) spectra of the sample are measured. spectroscopyeurope.com

Computational Calculation: Following a conformational analysis, the VCD and IR spectra for the (S)-configuration are calculated using ab initio methods, typically DFT. nih.gov

Spectral Comparison: The experimental VCD spectrum is overlaid with the Boltzmann-averaged calculated spectrum for the (S)-enantiomer. A good agreement in the signs and relative intensities of the key vibrational bands confirms the assignment. researchgate.net VCD can be particularly advantageous for molecules lacking strong UV chromophores, where ECD signals may be weak. nih.gov

TechniquePrincipleApplication to this compound
ECD Differential absorption of circularly polarized UV-Vis light by electronic transitions.Correlates experimental spectrum with TDDFT-calculated spectrum of the (S)-isomer to confirm absolute configuration.
VCD Differential absorption of circularly polarized infrared light by molecular vibrations.Matches experimental vibrational fingerprint with DFT-calculated spectrum of the (S)-isomer for unambiguous stereochemical assignment.

Advanced NMR Techniques (e.g., NOESY, COSY) for Relative Stereochemistry and Conformation

While chiroptical methods are ideal for absolute configuration, advanced Nuclear Magnetic Resonance (NMR) techniques are paramount for determining the relative arrangement of substituents on the isoxazolidine (B1194047) ring and its preferred conformation in solution. researchgate.net

Correlation Spectroscopy (COSY): The 2D COSY experiment is fundamental for establishing proton connectivity. It generates cross-peaks between signals of protons that are spin-spin coupled, typically those on adjacent carbon atoms. For an this compound derivative, COSY would be used to first unambiguously assign the signals for the protons at the C3, C4, and C5 positions by identifying their coupling networks. This initial assignment is crucial for the correct interpretation of more complex experiments like NOESY. nptel.ac.in

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects spatial proximity between protons, irrespective of whether they are directly bonded or coupled. wordpress.com It relies on the Nuclear Overhauser Effect (NOE), where magnetization is transferred through space between nuclei that are typically less than 5 Å apart. This is the primary NMR method for determining relative stereochemistry.

For an isoxazolidine ring, the key diagnostic correlations are between protons on different parts of the ring. For example:

Trans-configuration: If the substituent at C3 is trans to the proton at C4, no NOESY cross-peak would be expected between the C3-proton and the C4-proton.

Cis-configuration: Conversely, a strong NOESY cross-peak between the C3-proton and C4-proton would provide clear evidence that they are on the same face of the ring, indicating a cis relationship. beilstein-journals.orgresearchgate.net

By observing the pattern of NOE enhancements, a detailed 3D map of the molecule's average conformation in solution can be constructed, revealing the relative stereochemistry at C3, C4, and C5. beilstein-journals.org

NMR ExperimentInformation ProvidedRelevance to this compound Derivatives
COSY Identifies J-coupled protons (¹H-¹H connectivity).Assigns proton signals for H-3, H-4, and H-5 by tracing the spin system through the ring.
NOESY Identifies protons close in space (<5 Å).Determines relative stereochemistry (cis vs. trans) by observing through-space correlations between protons on the isoxazolidine ring.

X-ray Crystallography of this compound and its Resolved Derivatives

X-ray crystallography is the gold standard for molecular structure determination, providing an unambiguous, high-resolution 3D model of a compound in the solid state. nih.gov This technique is capable of determining not only the precise bond lengths, bond angles, and conformation but also the absolute configuration of a chiral molecule, provided a suitable single crystal can be grown. nih.gov

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

For derivatives of this compound, a successful X-ray crystallographic analysis yields:

Unambiguous Relative Stereochemistry: The precise spatial arrangement of all atoms and substituents on the isoxazolidine ring is visualized, confirming cis or trans relationships without ambiguity. researchgate.netresearchgate.net

Definitive Absolute Configuration: Through the use of anomalous dispersion, the absolute stereochemistry can often be determined, providing a definitive assignment that can be used to validate the results from chiroptical spectroscopy. nih.gov

Solid-State Conformation: The analysis reveals the specific conformation adopted by the molecule in the crystal, offering insights into intermolecular interactions like hydrogen bonding. researchgate.net

Below is a table illustrating the type of data obtained from a single-crystal X-ray diffraction experiment for a hypothetical derivative.

ParameterExample Data for an Isoxazolidine Derivative
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensionsa = 14.09 Å, b = 7.25 Å, c = 14.52 Å, β = 105.1°
Volume (V)1431.6 ų
Molecules per unit cell (Z)4
Resolution0.77 Å
Final R-factorR₁ = 0.054

This data is representative and based on published crystal structures of related isoxazolidine derivatives. researchgate.net

The structural data from X-ray crystallography serves as a benchmark for validating computational models and the interpretations of spectroscopic data from NMR and chiroptical methods.

Chemical Biology Applications of S Isoxazolidin 5 Ol Derived Scaffolds

Design of Chiral Probes Incorporating the Isoxazolidin-5-ol Motif

In stereochemistry, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereochemical outcome of a synthesis. wikipedia.org This principle has been applied using isoxazolidine-based structures. By attaching a chiral isoxazolidine (B1194047) scaffold to a molecule, it is possible to direct subsequent reactions to favor the formation of one stereoisomer over another.

Research has demonstrated the use of an isoxazolidine-based chiral auxiliary in asymmetric synthesis. In one study, a chiral α,β-unsaturated dipolarophile containing an isoxazolidine ring was reacted with various nitrones in a 1,3-dipolar cycloaddition. The presence of the chiral isoxazolidine auxiliary influenced the facial selectivity of the reaction, resulting in the formation of two diastereomeric isoxazolidine products in an unequal ratio (85:15). The structure of the major diastereomer was confirmed by NMR analysis. This outcome showcases the utility of the chiral isoxazolidine motif in controlling the generation of new stereocenters during a chemical transformation.

Exploration of Isoxazolidin-5-ol Derived Compounds as Enzyme Inhibitor Scaffolds

The isoxazolidine ring is considered a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active molecules. mdpi.com Its unique structural features have been exploited to design potent and selective enzyme inhibitors. A notable application is in the development of agents for managing diabetes through the inhibition of carbohydrate-hydrolyzing enzymes.

A series of novel, enantiopure isoxazolidine derivatives have been designed and synthesized as potential dual inhibitors of α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion and glucose absorption. wikipedia.orgmdpi.com These compounds were synthesized via a 1,3-dipolar cycloaddition reaction and evaluated for their inhibitory potency. wikipedia.org

The in vitro results demonstrated that the synthesized isoxazolidine derivatives exhibited a strong inhibitory effect on both enzymes, with potencies significantly higher than the standard drug, acarbose. wikipedia.orgmdpi.com For instance, the most active compound, designated 5d, was found to be a potent inhibitor of both α-amylase and α-glucosidase. wikipedia.org Kinetic studies revealed that this compound inhibits both enzymes in a competitive manner. wikipedia.orgmdpi.com

The structure-activity relationship (SAR) studies concluded that the inhibitory activities were influenced by the various substitution patterns on the isoxazolidine scaffold. wikipedia.orgmdpi.com The significant potency of these compounds suggests that isoxazolidine-derived scaffolds are promising candidates for the development of new antidiabetic medications. wikipedia.org

Table 1. Inhibitory Activity of Selected Isoxazolidine Derivatives against α-Amylase and α-Glucosidase

Compound α-Amylase IC₅₀ (µM) α-Glucosidase IC₅₀ (µM)
5b 67.4 ± 0.202 118.9 ± 0.325
5c 92.28 ± 0.276 120.9 ± 0.333
5d 53.03 ± 0.106 94.33 ± 0.282
Acarbose (Reference) 296.6 ± 0.825 780.4 ± 0.346

Emerging Research Frontiers and Future Prospects for S Isoxazolidin 5 Ol Chemistry

Sustainable Synthetic Routes and Green Chemistry Principles in Isoxazolidin-5-ol Synthesis

The development of environmentally benign synthetic methods is a cornerstone of modern chemical research. In the context of (S)-isoxazolidin-5-ol synthesis, significant strides have been made in applying green chemistry principles, particularly through the use of organocatalysis. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Organocatalytic asymmetric synthesis has proven to be a highly effective strategy for producing chiral 5-hydroxyisoxazolidines with high enantioselectivity. nih.gov One notable method involves the tandem reaction between N-protected hydroxylamines and α,β-unsaturated aldehydes. nih.gov This reaction proceeds under mild conditions and provides access to the desired products in high yields and with excellent enantiomeric excess (90-99% ee). nih.gov The use of small organic molecules as catalysts avoids the need for toxic heavy metals and simplifies purification processes.

Another promising green approach is the use of camphor (B46023) sulfonyl hydrazine-catalyzed asymmetric aza-Michael addition/cyclization between N,O-protected hydroxyamines and enals. nih.gov This method also furnishes chiral 5-hydroxy isoxazolidines with moderate to good yields and high enantioselectivities (up to 96% ee). nih.gov These organocatalytic methods represent a significant step towards the sustainable production of this compound and its derivatives.

Table 1: Organocatalytic Approaches to Chiral 5-Hydroxyisoxazolidine Synthesis
Catalyst SystemReactantsKey TransformationYieldEnantiomeric Excess (ee)Reference
Proline-based organocatalystsN-protected hydroxylamines and α,β-unsaturated aldehydesTandem aza-Michael addition/cyclizationHigh90-99% nih.gov
Camphor sulfonyl hydrazinesN,O-protected hydroxyamines and enalsAsymmetric aza-Michael addition/cyclizationModerate to GoodUp to 96% nih.gov

Biocatalysis represents another frontier in the green synthesis of chiral molecules. While specific examples for this compound are still emerging, the use of enzymes for the asymmetric synthesis of related chiral building blocks is well-established. nih.gov The high selectivity and mild reaction conditions offered by enzymatic processes make them an attractive area for future research in the sustainable synthesis of this compound.

Novel Reactivity Discoveries and Uncharted Transformations

The isoxazolidine (B1194047) ring is a versatile scaffold that can undergo a variety of chemical transformations, providing access to a diverse range of functionalized molecules. acs.org Research into the novel reactivity of this compound is uncovering new synthetic pathways and expanding its utility as a chiral building block.

One of the most significant areas of reactivity for isoxazolidines is the reductive cleavage of the N-O bond. This reaction opens the five-membered ring to produce valuable 1,3-amino alcohols, which are important structural motifs in many natural products and pharmaceuticals. mdpi.com The stereochemistry of the starting this compound can be effectively transferred to the resulting amino alcohol, making this a powerful tool in asymmetric synthesis.

Recent studies have also explored more unconventional transformations. For instance, the thermic ring contraction of isoxazolidines has been applied in the total synthesis of complex natural products. acs.org Furthermore, tandem reactions that involve the formation and subsequent transformation of the isoxazolidine ring in a single pot are being developed to streamline synthetic sequences. nih.govdntb.gov.uanih.gov These reactions improve synthetic efficiency by reducing the number of purification steps and minimizing waste.

Table 2: Emerging Transformations of the Isoxazolidine Ring
TransformationReaction ConditionsProduct TypeSignificanceReference
Reductive N-O Bond CleavageCatalytic hydrogenation (e.g., Pd/C)1,3-Amino alcoholsAccess to chiral amino alcohols mdpi.com
Thermic Ring ContractionHeatingVaries depending on substrateApplication in total synthesis acs.org
Tandem Aldol (B89426) Condensation/Michael AdditionBase-catalyzed, solvent-free grindingTrisubstituted isoxazolesEfficient one-pot synthesis nih.govdntb.gov.ua
Novel Ring TransformationLewis acid or thermal2-HydroxydihydrofuransAccess to different heterocyclic systems scilit.com

Integration of this compound into Retrosynthetic Strategies for Complex Targets

The ultimate test of a chiral building block's utility is its successful incorporation into the total synthesis of complex, biologically active molecules. This compound and its derivatives are increasingly being recognized as valuable synthons in retrosynthetic analysis.

A compelling example of this is the total synthesis of the β-amino acid antibiotic (+)-negamycin. ntu.edu.sgnih.gov In the retrosynthetic disconnection of (+)-negamycin, a key isoxazolidine intermediate was identified as a precursor to the crucial 1,3-anti-relationship between the hydroxyl and amino groups. The forward synthesis involved a 1,3-dipolar cycloaddition to form the 3,5-trans-isoxazolidine with the desired stereochemistry. A subsequent Sakurai allylation of this isoxazolidine intermediate proceeded with complete trans-selectivity, a crucial step in establishing the correct stereochemistry of the final natural product. ntu.edu.sgnih.gov The synthesis was completed by the reductive cleavage of the isoxazolidine N-O bond.

Potential for Materials Science Applications Through Functionalized Isoxazolidin-5-ol Polymers

The field of materials science is constantly seeking new monomers that can be polymerized to create materials with novel properties. While the polymerization of this compound is still a nascent area of research, the potential for creating functional, chiral polymers from this building block is significant.

The incorporation of chirality into polymer backbones can lead to materials with unique optical, electronic, and recognition properties. mdpi.comresearchgate.net For example, chiral polymers are used in enantioselective separations, asymmetric catalysis, and as sensors. The this compound monomer offers a readily available source of chirality that could be incorporated into polymers through various strategies.

One potential route is the ring-opening polymerization of functionalized isoxazolidine derivatives. While this has not been extensively studied for isoxazolidines, the analogous ring-opening polymerization of other heterocycles like 2-oxazolines is a well-established method for producing a wide range of functional polymers with applications in the biomedical field. beilstein-journals.orgresearchgate.net By analogy, it is conceivable that this compound could be converted into a suitable monomer for ring-opening polymerization, leading to novel chiral poly(amino alcohol)s.

Another approach could involve the synthesis of vinyl-functionalized this compound derivatives that can undergo chain-growth polymerization. This would result in polymers with chiral isoxazolidine moieties as pendant groups, which could then be further modified to tune the material's properties. The development of such polymers could open up new avenues in areas such as chiral chromatography, asymmetric catalysis, and biomedical devices.

Table 3: Potential Polymer Architectures from this compound
Polymerization StrategyPotential MonomerResulting Polymer TypePotential Applications
Ring-Opening PolymerizationFunctionalized (S)-isoxazolidin-5-oneChiral Polyamide or PolyesterBiodegradable materials, drug delivery
Chain-Growth PolymerizationVinyl-functionalized this compoundPolymer with pendant chiral isoxazolidine groupsChiral stationary phases, asymmetric catalysis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for enantioselective synthesis of (S)-isoxazolidin-5-ol, and how can its enantiopurity be validated?

  • Methodological Answer : Asymmetric synthesis via [3 + 2]-annulation reactions between nitrosobenzenes and allenyl hydroxylamine derivatives is a key route. Copper salts and oxygen are critical catalysts for regioselectivity . Enantiopurity is validated using chiral HPLC or polarimetry, with NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) confirming structural integrity. Cross-referencing with X-ray crystallography data ensures absolute configuration .

Q. How should researchers handle and store this compound to maintain stability and safety in laboratory settings?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2/Ar) at 2–8°C to prevent oxidation. Use fume hoods for handling, and wear nitrile gloves, lab coats, and safety goggles. Avoid contact with oxidizing agents, as decomposition products (e.g., carbon oxides) pose inhalation hazards .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton and carbon environments (e.g., hydroxyl protons at δ 4.5–5.5 ppm). IR spectroscopy detects O–H stretching (~3200 cm1^{-1}) and C–N/C–O bonds (~1200 cm1^{-1}). Compare experimental data with computational (DFT) predictions for validation .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of this compound synthesis via annulation?

  • Methodological Answer : Solvent polarity (e.g., DMF vs. THF) and temperature control are critical. Polar aprotic solvents stabilize transition states, favoring (S)-configuration. Catalytic systems (e.g., Cu(I)/O2_2) promote radical pathways, enabling anti-Markovnikov selectivity. Kinetic studies (e.g., reaction monitoring via TLC/GC-MS) optimize yield and enantiomeric excess (ee) .

Q. What strategies resolve contradictions in reported spectral data or synthetic yields for this compound derivatives?

  • Methodological Answer : Conduct systematic reproducibility tests under standardized conditions (e.g., inert atmosphere, controlled humidity). Use multivariate analysis (e.g., DOE) to isolate variables (catalyst loading, solvent). Cross-validate with independent labs and reference spectral databases (e.g., SDBS) to identify artifacts .

Q. How can computational methods predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer : Density functional theory (DFT) models (e.g., B3LYP/6-31G*) calculate transition-state energies and frontier molecular orbitals (HOMO/LUMO). Molecular docking studies assess interactions with chiral catalysts. Validate predictions with kinetic isotope effects (KIE) and Hammett plots .

Q. What functionalization pathways convert this compound into bioactive heterocycles (e.g., indoles), and how are intermediates characterized?

  • Methodological Answer : Oxidation with MnO2_2 or DDQ generates indole scaffolds via dehydroxylation and aromatization. Monitor intermediates via LC-MS and 15N^{15}\text{N}-NMR for nitrogen migration. XAS (X-ray absorption spectroscopy) tracks metal catalyst oxidation states during functionalization .

Data Presentation and Reproducibility

Q. What guidelines ensure rigorous reporting of this compound synthesis in peer-reviewed journals?

  • Methodological Answer : Follow COPE guidelines: disclose catalyst purity, solvent batch numbers, and ee calibration methods. Provide raw spectral data in supplementary materials. Use CIF files for crystallographic data and adhere to IUPAC nomenclature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.